Superior Ionizability and Aqueous Compatibility: pKa Comparison with the Methyl Ester Analog
2-(4,6-Dichloropyrimidin-5-yl)acetic acid has a predicted pKa of 3.29 ± 0.10, indicating it exists primarily as an anion under physiological pH and in common aqueous buffers . In stark contrast, its direct analog, methyl 2-(4,6-dichloropyrimidin-5-yl)acetate, lacks an ionizable proton on the carboxyl group and is predicted to be a neutral molecule under the same conditions (pKa -4.41 ± 0.50) .
| Evidence Dimension | Ionizability (pKa) |
|---|---|
| Target Compound Data | pKa = 3.29 ± 0.10 (predicted) |
| Comparator Or Baseline | Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate: pKa = -4.41 ± 0.50 (predicted) |
| Quantified Difference | The target compound is a strong acid (pKa ~3.3) and will be ionized at physiological pH, while the methyl ester analog is neutral. |
| Conditions | In silico prediction models (ACD/Labs, ChemAxon) |
Why This Matters
This difference is critical for drug discovery and chemical biology: the free acid can be directly used in bioconjugation reactions (e.g., amide bond formation), improves aqueous solubility, and can form salts, whereas the ester analog requires a separate deprotection step and has different solubility and permeability properties.
